1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol
Description
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol is a complex organic compound that features a piperidine ring, a cyclopropyl group, and an ethanol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
1-[1-(2-cyclopropylethylsulfonyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-10(14)12-4-7-13(8-5-12)17(15,16)9-6-11-2-3-11/h10-12,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLNYYEJXHBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)CCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The cyclopropylethylsulfonyl group is then introduced via sulfonylation reactions, and finally, the ethanol moiety is added through an alkylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl group can modulate enzyme activity. The ethanol moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]methanol: Similar structure but with a methanol moiety instead of ethanol.
1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness: 1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety enhances its solubility and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
